molecular formula C20H20N2OS B6518692 3-(4-benzylpiperazin-1-yl)-4H-thiochromen-4-one CAS No. 895796-20-0

3-(4-benzylpiperazin-1-yl)-4H-thiochromen-4-one

Cat. No.: B6518692
CAS No.: 895796-20-0
M. Wt: 336.5 g/mol
InChI Key: DBUFPTVPIVCEPV-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)-4H-thiochromen-4-one is a synthetic compound that belongs to the class of thiochromen derivatives. Thiochromen derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a piperazine moiety into the thiochromen structure enhances its pharmacological potential, making it a compound of interest in medicinal chemistry.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)thiochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c23-20-17-8-4-5-9-19(17)24-15-18(20)22-12-10-21(11-13-22)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUFPTVPIVCEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CSC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperazin-1-yl)-4H-thiochromen-4-one typically involves the following steps:

    Formation of the Thiochromen Core: The thiochromen core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Commonly used reagents include sulfur and phosphorus pentasulfide.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions. Benzylpiperazine can be reacted with the thiochromen core in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)-4H-thiochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiochromen derivatives.

    Substitution: Various substituted thiochromen derivatives.

Scientific Research Applications

3-(4-Benzylpiperazin-1-yl)-4H-thiochromen-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules with potential biological activities.

    Biology: It is studied for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: The compound is investigated for its potential anticancer and anti-inflammatory activities.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperazin-1-yl)-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in oxidative stress, such as oxidoreductases, leading to the inhibition of microbial growth.

    Pathways Involved: The compound may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • 3-(4-(Substituted)-piperazin-1-yl)cinnolines

Uniqueness

3-(4-Benzylpiperazin-1-yl)-4H-thiochromen-4-one is unique due to its thiochromen core structure combined with a benzylpiperazine moiety. This combination enhances its biological activity and makes it a versatile compound for various research applications.

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